Isolimonexic acid

Aromatase inhibition Breast cancer Enzyme assay

Choose isolimonexic acid for its unique aromatase inhibition (IC50=25.60 μM) and selective cytotoxicity against ER+ MCF-7 cells while sparing ER-negative MDA-MB-231 cells. This limonoid aglycone from lemon seeds ensures reliable, reproducible results in estrogen-dependent breast cancer research. With time-dependent Panc-28 cell growth inhibition (90.58% at 144 h, 50 μg/mL) and distinct stereochemistry, it is irreplaceable by generic limonoids. Ideal for long-term antiproliferative assays and analytical method development.

Molecular Formula C26H30O10
Molecular Weight 502.5 g/mol
Cat. No. B600515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsolimonexic acid
SynonymsIsoimonexic acid
Molecular FormulaC26H30O10
Molecular Weight502.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1
InChIKeyDNNFETMOXYZICP-OKRPZFHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isolimonexic Acid: A Citrus Limonoid with Quantifiable Aromatase Inhibition and ER-Positive Breast Cancer Cell Selectivity


Isolimonexic acid (CAS: 73904-93-5) is a limonoid aglycone isolated from lemon (Citrus limon L. Burm) seeds [1]. As a member of the highly oxygenated triterpenoid family found in citrus fruits, it exhibits anti-cancer and anti-aromatase properties [1]. In vitro studies demonstrate its ability to inhibit aromatase with an IC50 of 25.60 μM and selectively induce cytotoxicity in estrogen receptor-positive (ER+) MCF-7 breast cancer cells while sparing ER-negative MDA-MB-231 cells [1].

Why Citrus Limonoids Cannot Be Interchanged: Isolimonexic Acid's Distinct Aromatase Inhibitory and Cell-Selective Profile


Citrus limonoids are structurally diverse and exhibit wide-ranging biological activities; thus, substitution among in-class compounds is not scientifically valid. For instance, while deacetylnomilin demonstrates potent antiproliferative activity against ER+ MCF-7 cells with an IC50 of 0.005 μg/mL [1], isolimonexic acid's primary differentiation lies in its moderate aromatase inhibition (IC50 = 25.60 μM) and its selective cytotoxicity toward ER+ cells without affecting ER-negative cells [2]. This contrasts with limonin, which inhibits CYP3A4 (IC50 = 6.2 μM) and HIV-1 (EC50 = 60.0 μM) [3]. The unique combination of aromatase inhibition and ER+ cell selectivity in isolimonexic acid underscores why generic substitution with other limonoids would yield divergent experimental outcomes.

Isolimonexic Acid Quantitative Differentiation Evidence: Comparator-Based Analysis


Aromatase Inhibition: Isolimonexic Acid (IC50 = 25.60 μM) vs. Obacunone (IC50 = 28.04 μM)

Isolimonexic acid inhibits aromatase with an IC50 of 25.60 μM [1], which is approximately 9% more potent than the structurally related limonoid obacunone (IC50 = 28.04 μM) when tested under comparable in vitro enzyme assay conditions. Both compounds were evaluated in the same aromatase inhibition assay system.

Aromatase inhibition Breast cancer Enzyme assay

Selective Cytotoxicity: ER+ MCF-7 vs. ER- MDA-MB-231 Breast Cancer Cells

Isolimonexic acid (200 μM; 72 h) exhibits cytotoxicity in ER+ MCF-7 cells but shows no cytotoxicity against ER- MDA-MB-231 cells under identical conditions . This selective profile contrasts with other limonoids like deacetylnomilin, which potently inhibits both ER+ and ER- cell proliferation (IC50 = 0.005 μg/mL and 0.07 μg/mL, respectively) [1].

Breast cancer ER selectivity Cytotoxicity

Time-Dependent Inhibition of Pancreatic Cancer Cell Proliferation

Isolimonexic acid (50 μg/mL) inhibits Panc-28 pancreatic cancer cell growth in a time-dependent manner, achieving 21%, 68%, and 90.58% inhibition relative to control at 48, 72, and 144 h, respectively [1]. This time-dependent efficacy profile is distinct from the IC50 values reported for other limonoids, such as limonin (IC50 = 54.74 μM in colon adenocarcinoma) [2], which do not provide time-resolved data.

Pancreatic cancer Antiproliferative Time course

Structural Differentiation: (23S)-Isolimonexic Acid Configuration vs. Limonexic Acid

The relative configuration of isolimonexic acid was determined as (23S) using NOE studies [1], distinguishing it from its diastereomer limonexic acid (LNA). This stereochemical difference may underlie the observed variations in biological activity between the two compounds, though direct comparative bioactivity data are limited. The co-occurrence of both compounds in citrus sources necessitates careful analytical identification for research use [2].

Stereochemistry NMR Natural product

Isolimonexic Acid: High-Value Research Applications Driven by Differentiated Evidence


Estrogen-Dependent Breast Cancer Mechanistic Studies

Researchers investigating aromatase inhibition in ER+ breast cancer models can utilize isolimonexic acid (IC50 = 25.60 μM) as a moderately potent tool compound. Its selectivity for MCF-7 over MDA-MB-231 cells allows for targeted studies of estrogen-dependent pathways without confounding cytotoxicity in ER- cells [1].

Pancreatic Cancer Cell Growth Inhibition with Time-Resolved Analysis

Given the time-dependent inhibition of Panc-28 cell growth (90.58% at 144 h, 50 μg/mL) [1], isolimonexic acid is well-suited for long-term antiproliferative assays where sustained exposure is required, enabling researchers to design optimal treatment schedules.

Analytical Method Development for Citrus Limonoid Profiling

The stereochemical distinction between (23S)-isolimonexic acid and limonexic acid (LNA) [1] necessitates robust analytical methods for compound identification and quantification in citrus extracts. Researchers developing HPLC, LC-MS, or NMR protocols for citrus limonoid profiling can use isolimonexic acid as a reference standard to ensure accurate peak assignment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isolimonexic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.